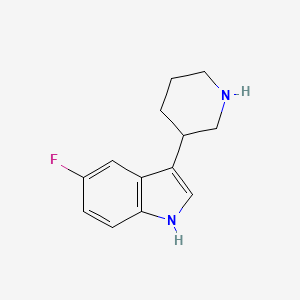

5-fluoro-3-(piperidin-3-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

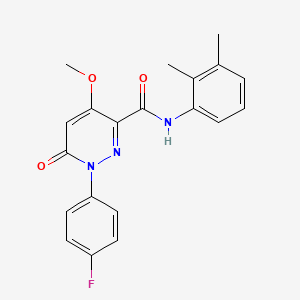

5-fluoro-3-(piperidin-3-yl)-1H-indole is a chemical compound with the molecular formula C13H15FN2 . It is related to other compounds such as trans-(5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester and (5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of 5-fluoro-3-(piperidin-3-yl)-1H-indole can be inferred from its molecular formula, C13H15FN2 . It is related to other compounds such as trans-(5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester and (5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-3-(piperidin-3-yl)-1H-indole include a molecular weight of 218.27000 . Other properties such as melting point, boiling point, flash point, density, stability, water solubility, index of refraction, and LogP are not well-documented in the literature .Aplicaciones Científicas De Investigación

Neuropharmacology and Antipsychotic Potential :

- 5-fluoro-1H-indole derivatives have been investigated for their neuropharmacological profiles, particularly as atypical antipsychotic agents. These studies highlight the potential of such compounds in treating psychiatric disorders. For example, 5-(2-[4-(6-fluoro-1H-indole-3-yl) piperidine-1-yl]ethyl)-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) has shown promising results in rats, indicating its potential as an atypical antipsychotic with minimal motor side effects (Funakoshi et al., 2001), (Kawashima et al., 2001), (Takamori et al., 2002).

Anticancer Activity :

- Research has also been conducted on the anticancer properties of indole derivatives, including those with the 5-fluoro-1H-indole structure. For instance, certain indole derivatives have shown significant cytotoxicity against liver and colon cancer cell lines (Meriç Köksal Akkoç et al., 2012).

Synthesis and Structure-Activity Relationship :

- The synthesis and structure-affinity relationship of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles have been explored, revealing their potential as alpha 1-adrenoceptor antagonists. Such studies contribute to our understanding of the molecular structure and its relation to biological activity (Balle et al., 2003).

Serotonin Receptor Affinity :

- Research has been carried out on compounds with a similar structure to 5-fluoro-3-(piperidin-3-yl)-1H-indole, examining their affinity for serotonin receptors. These studies are crucial for the development of treatments for conditions like depression and migraine (Mathes et al., 2004).

Chemical Synthesis and Characterization :

- Various studies have focused on the chemical synthesis and characterization of novel derivatives of fluoro-indole, exploring their biological activities and potential applications in pharmaceuticals. For example, the synthesis of substituted 6-fluoro-3-[3-(4- fluorophenyl)-1-isoproplyl indol-2-yl) allyl] piperidine-4-benzisoxazole and its anti-inflammatory and antimicrobial activity has been described (Rathod et al., 2008).

Propiedades

IUPAC Name |

5-fluoro-3-piperidin-3-yl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-3-4-13-11(6-10)12(8-16-13)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKTGJHTOAAJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=C2C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-3-(piperidin-3-yl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2399013.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)

![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)